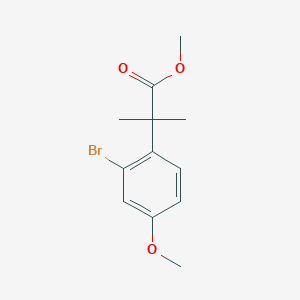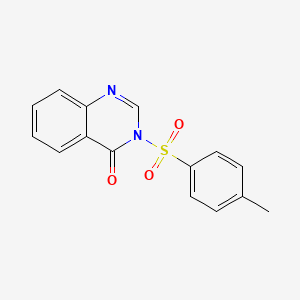
7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a quinoline moiety attached to the chromen-4-one structure. It has garnered significant interest due to its potential biological and pharmacological activities, making it a valuable target for synthetic and medicinal chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one typically involves multi-step reactions. One common method includes the condensation of 7-hydroxy-4H-chromen-4-one with quinoline derivatives under specific conditions. The reaction is often catalyzed by acids such as para-toluenesulfonic acid in a solvent mixture of water and ethanol under reflux conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-4-one moiety can be reduced to form hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and chromen-4-one rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted chromen-4-one and quinoline compounds .
Applications De Recherche Scientifique
7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a subject of interest in biological studies.
Medicine: Due to its pharmacological properties, it is investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins involved in cell proliferation and survival, such as extracellular signal-regulated kinases (ERK1/2). This inhibition leads to the disruption of signaling pathways that are crucial for the growth and survival of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline moiety and exhibit comparable biological activities.
Extended Flavonoids: These compounds have a similar chromen-4-one structure and are known for their diverse pharmacological properties.
Uniqueness
7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one is unique due to the combination of the quinoline and chromen-4-one moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
97850-39-0 |
|---|---|
Formule moléculaire |
C18H11NO3 |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
7-hydroxy-3-quinolin-7-ylchromen-4-one |
InChI |
InChI=1S/C18H11NO3/c20-13-5-6-14-17(9-13)22-10-15(18(14)21)12-4-3-11-2-1-7-19-16(11)8-12/h1-10,20H |
Clé InChI |
GSMZOGDZTGVSLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one](/img/structure/B11836632.png)

![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11836663.png)



![7-Azabicyclo[4.1.0]hept-3-ene](/img/structure/B11836682.png)
![2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)


![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)

![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)
